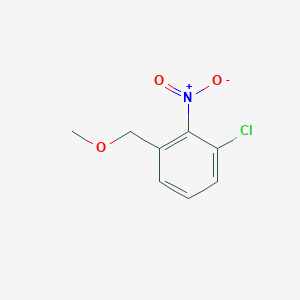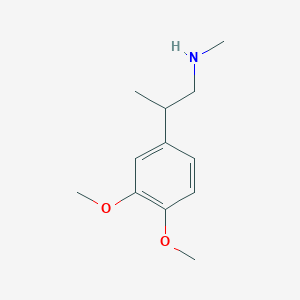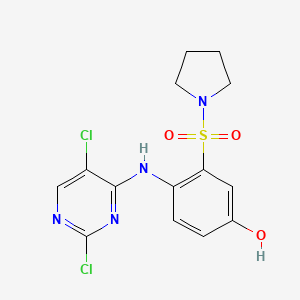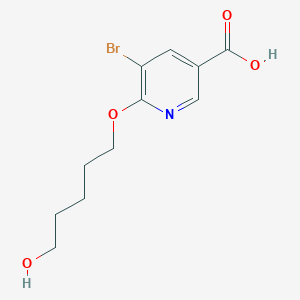
Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate is an organic compound with the molecular formula C15H17NO4. This compound features a malonate ester group, an aminophenyl group, and a butynyl group, making it a versatile molecule in organic synthesis and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as dimethyl malonate, 4-aminophenylacetylene, and appropriate catalysts.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, palladium-catalyzed coupling reactions are often employed to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
科学的研究の応用
Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The malonate ester group can participate in various biochemical reactions, influencing metabolic pathways.
類似化合物との比較
Similar Compounds
Dimethyl 2-(4-aminophenyl)malonate: This compound is similar in structure but lacks the butynyl group.
Dimethyl 2-(4-nitrophenyl)malonate: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.
Dimethyl 2-(4-methoxyphenyl)malonate:
Uniqueness
Dimethyl 2-(1-(4-aminophenyl)but-2-ynyl)malonate is unique due to the presence of the butynyl group, which imparts distinct reactivity and potential applications. This structural feature allows for unique interactions in chemical and biological systems, making it a valuable compound in various fields of research.
特性
分子式 |
C15H17NO4 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
dimethyl 2-[1-(4-aminophenyl)but-2-ynyl]propanedioate |
InChI |
InChI=1S/C15H17NO4/c1-4-5-12(10-6-8-11(16)9-7-10)13(14(17)19-2)15(18)20-3/h6-9,12-13H,16H2,1-3H3 |
InChIキー |
FAEXUPZBOSSZAM-UHFFFAOYSA-N |
正規SMILES |
CC#CC(C1=CC=C(C=C1)N)C(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethylcarbamate](/img/structure/B8428529.png)




![[6-(3-Chloro-4-fluoro-phenyl)-pyridazin-4-yl]-methanol](/img/structure/B8428575.png)


![Tert-butyl 5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8428586.png)




